![molecular formula C19H13NO5 B1362989 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 88007-99-2](/img/structure/B1362989.png)
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
Descripción general
Descripción
“2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” consists of a naphthoquinone core with a 2-methyl group and a 3-[2-(4-nitrophenyl)-2-oxoethyl] group .Chemical Reactions Analysis
Naphthoquinones are known for their redox properties and other mechanisms . They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” include its molecular weight of 335.31 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Naphthoquinones have been studied extensively for their antimicrobial properties. The introduction of nitrophenyl groups in the naphthoquinone structure has been shown to enhance these properties . The compound could potentially serve as an effective agent against various bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs, especially in the fight against multidrug-resistant strains.
Antitumoral Applications
The redox properties of naphthoquinones make them candidates for antitumoral applications. They can induce cytotoxicity in cancer cells through the generation of reactive oxygen species and interference with cellular redox homeostasis . This compound’s specific structure may allow it to target certain cancer cell lines, providing a pathway for the development of novel cancer therapies.
EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy. Molecular docking studies have shown that certain naphthoquinone derivatives exhibit binding affinity towards EGFR tyrosine kinase . This suggests that our compound could be explored for its potential to inhibit EGFR, thereby impeding cancer cell proliferation.
Synthetic Chemistry
Naphthoquinones serve as valuable intermediates in synthetic chemistry. They can be used to synthesize various heterocyclic compounds, which are important in drug development . The compound’s unique structure could be utilized to create new synthetic routes or improve existing methods for constructing complex molecules.
Prothrombogenic Properties
Some naphthoquinones are known to possess prothrombogenic effects, which can be harnessed in medical research related to blood clotting disorders . The compound’s specific modifications might influence these properties, making it a subject of interest for studies on coagulation and anticoagulation mechanisms.
Platform for Drug Synthesis
Naphthoquinones are often used as platforms for the synthesis of valuable compounds with a range of biological activities . The structural features of “2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” could make it a versatile precursor in the synthesis of drugs targeting various diseases, including cancer and microbial infections.
Mecanismo De Acción
Target of Action
It’s known that naphthoquinone derivatives have been reported to interact with various cellular targets, including the epidermal growth factor receptor (egfr) tyrosine .
Mode of Action
Naphthoquinones are known to exert their effects through redox properties and other mechanisms . They can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause oxidative damage and affect cellular signaling .
Biochemical Pathways
Naphthoquinones are known to affect various cellular pathways, particularly those involved in redox signaling .
Result of Action
Naphthoquinones are known to have potential biological activity, including antimicrobial and antitumoral effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-5-3-2-4-14(15)18(11)22)10-17(21)12-6-8-13(9-7-12)20(24)25/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUITNAJHFPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377589 | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone | |
CAS RN |
88007-99-2 | |
| Record name | 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)
![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

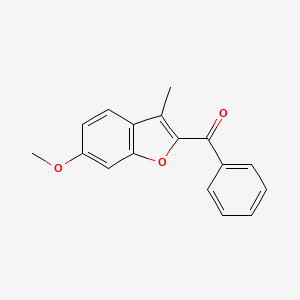
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

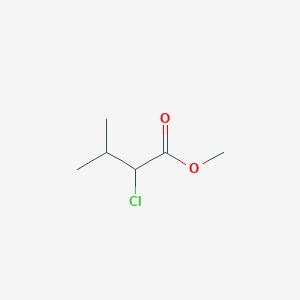
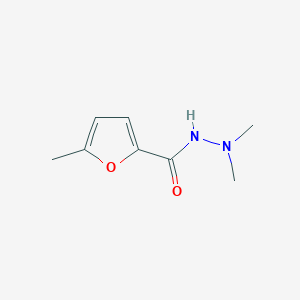
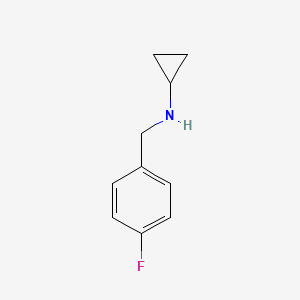
![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)
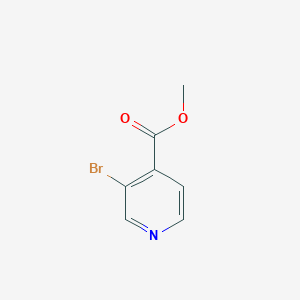
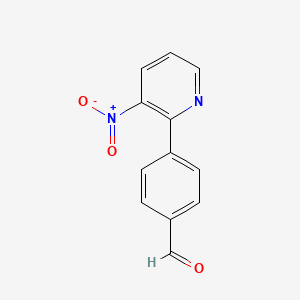
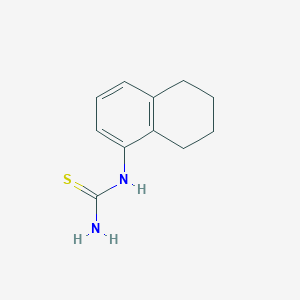
![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)